4,4'-Bis(methoxymethoxy)stilbene
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Overview
Description
4,4’-Bis(methoxymethoxy)stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene core structure, which consists of two benzene rings connected by an ethylene bridge. This particular compound is notable for its two methoxymethoxy groups attached to the para positions of the benzene rings. Stilbenes and their derivatives are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(methoxymethoxy)stilbene typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphonium salt, which is then reacted with an aldehyde under basic conditions to yield the desired stilbene compound. The reaction is usually carried out under an inert nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 4,4’-Bis(methoxymethoxy)stilbene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(methoxymethoxy)stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield dihydrostilbenes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield stilbene quinones, while reduction produces dihydrostilbenes .
Scientific Research Applications
4,4’-Bis(methoxymethoxy)stilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research into its anticancer and anti-inflammatory activities has shown promising results, making it a potential candidate for drug development.
Industry: It is used in the
Properties
CAS No. |
93903-84-5 |
---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(methoxymethoxy)-4-[2-[4-(methoxymethoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-19-13-21-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-14-20-2/h3-12H,13-14H2,1-2H3 |
InChI Key |
GECQQMNVTATTID-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCOC |
Origin of Product |
United States |
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